Lipophilicity Differentiation
The target compound exhibits a calculated LogP (XLogP3) of 3.77, a measure of its lipophilicity . In comparison, the non-halogenated analog felbinac (biphenyl-4-ylacetic acid) has a cLogP of approximately 3.04 [1], and the mono-fluorinated analog 4-(3-fluorophenyl)phenylacetic acid has a cLogP of 3.28 . The presence of both chlorine and fluorine atoms on the target compound increases lipophilicity by 0.73 units over felbinac, which is a statistically significant shift that directly impacts membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | 3.77 |
| Comparator Or Baseline | Felbinac: 3.04; 4-(3-fluorophenyl)phenylacetic acid: 3.28 |
| Quantified Difference | Δ +0.73 vs. felbinac; Δ +0.49 vs. mono-fluorinated analog |
| Conditions | Calculated via XLogP3 algorithm (PubChem/Chemsrc) |
Why This Matters
For medicinal chemistry projects, precise control of cLogP is essential for optimizing ADME properties, and this compound provides a distinct, quantifiable increase over simpler analogs.
- [1] PubChem. Felbinac. Compound Summary CID 3335. View Source
